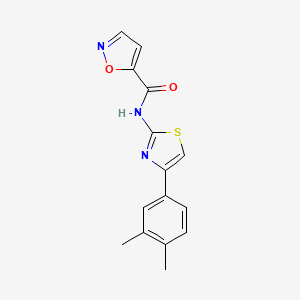

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide" is a novel molecule that has been designed based on its potential biological activities. While the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, such as herbicidal properties , antitubercular activity , and as inhibitors of VEGF receptors .

Synthesis Analysis

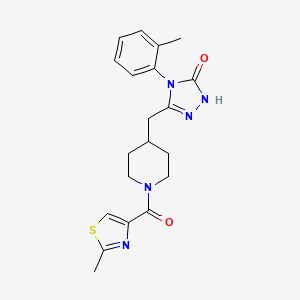

The synthesis of related compounds typically involves multi-step procedures that include the formation of the isoxazole ring, followed by the introduction of the thiazole moiety and subsequent attachment of the carboxamide group . For instance, the synthesis of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides involves a four-step procedure that includes isoxazole ring formation, α-bromination, thiazole ring formation, and carboxamide attachment . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of thiazole and isoxazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . For example, the structure of a related compound, 1,3-dimethyl-1-(4-methylthiazol-2-yl)thiourea, was established by X-ray analysis . Similarly, NMR spectroscopy and mass spectrometry were used to elucidate the structure of a designer drug with a highly substituted pyrazole skeleton . These techniques would be essential for confirming the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of thiazole and isoxazole derivatives can be quite diverse. For example, the thioether moieties in 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides can be oxidized to sulfonylmethyl derivatives, and the carboxamides can be derivatized under controlled conditions . The reactivity of "this compound" would likely be influenced by the presence of the thiazole and isoxazole rings, as well as the carboxamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the crystal and molecular structure of a pyrazole derivative was stabilized by hydrogen bond interactions . The properties of "this compound" would need to be determined experimentally, but it is likely that intermolecular interactions would play a significant role in its physical properties.

科学的研究の応用

Medicinal Chemistry and Biological Activity

- Antimicrobial and Antitumor Activities: Compounds with structural similarities to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide have been investigated for their antimicrobial and antitumor activities. For example, derivatives of thiazole and isoxazole showed promising antibacterial activity against various pathogens, including Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017). Moreover, some compounds exhibited significant anticancer activity, indicating the potential of such structures in drug development (Tiwari et al., 2017).

Material Science

- Dyeing Polyester Fibers: Novel heterocyclic compounds containing thiazole-selenium have been synthesized and applied for dyeing polyester fabrics, demonstrating the material science applications of such structures. These compounds showed excellent color characteristics and fastness properties, alongside high efficiency in in vitro antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).

Organic Synthesis

- Catalysis and Synthesis: The utility of isoxazole-related compounds in facilitating organic reactions has been highlighted, where they serve as ligands in bimetallic catalysts for the synthesis of heterobiaryls. This application underscores their role in developing convenient methods for synthesizing compounds containing furyl and thienyl rings (Bumagin et al., 2019).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Thiazole derivatives are known to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that environmental factors can influence the action of many chemical compounds .

将来の方向性

Thiazoles have shown diverse biological activities and have been the focus of many research studies. The synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This compound, being a thiazole derivative, could be a part of such future research directions.

特性

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-3-4-11(7-10(9)2)12-8-21-15(17-12)18-14(19)13-5-6-16-20-13/h3-8H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETCKOBVEMIRGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate](/img/structure/B2530407.png)

![(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/no-structure.png)

![5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2530417.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)

![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)

![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)

![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)